molecular formula C18H16BrF2NO2 B10958390 [5-bromo-2-(difluoromethoxy)phenyl](6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

[5-bromo-2-(difluoromethoxy)phenyl](6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B10958390
M. Wt: 396.2 g/mol
InChI Key: ABOGMKWCLCXTJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a complex organic compound that features a brominated phenyl group and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves multiple steps. One common approach starts with the bromination of a phenyl precursor, followed by the introduction of a difluoromethoxy group. The quinoline moiety is then synthesized through a series of cyclization reactions. The final step involves coupling the brominated phenyl and quinoline intermediates under specific conditions, often using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of phenyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of the quinoline moiety makes it particularly interesting for targeting specific biological processes .

Medicine

Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure allows for the design of molecules with specific biological activities, potentially leading to new treatments for various diseases .

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE involves its interaction with specific molecular targets. The brominated phenyl group and the quinoline moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • [5-BROMO-2-METHOXY]PHENYL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
  • [5-CHLORO-2-(DIFLUOROMETHOXY)PHENYL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
  • [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][6-METHYL-1,2,3,4-TETRAHYDROQUINOLINYL]METHANONE

Uniqueness

The uniqueness of [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE lies in its combination of a brominated phenyl group and a quinoline moiety, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H16BrF2NO2

Molecular Weight

396.2 g/mol

IUPAC Name

[5-bromo-2-(difluoromethoxy)phenyl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C18H16BrF2NO2/c1-11-4-6-15-12(9-11)3-2-8-22(15)17(23)14-10-13(19)5-7-16(14)24-18(20)21/h4-7,9-10,18H,2-3,8H2,1H3

InChI Key

ABOGMKWCLCXTJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=C(C=CC(=C3)Br)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.